

# 6-Bromoquinazolin-2-amine CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Bromoquinazolin-2-amine

Cat. No.: B112188

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## Technical Guide: 6-Bromoquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromoquinazolin-2-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, a proposed synthetic pathway, and relevant physicochemical properties.

## Core Compound Information

CAS Number: 190273-89-3[1]

Molecular Formula: C<sub>8</sub>H<sub>6</sub>BrN<sub>3</sub>[1]

The fundamental structure of **6-Bromoquinazolin-2-amine** consists of a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The key functional groups are a bromine atom substituted at the 6-position and an amine group at the 2-position, which are crucial for its chemical reactivity and potential biological activity.

## Physicochemical and Predicted Data

Quantitative data for **6-Bromoquinazolin-2-amine** is summarized in the table below. It includes basic molecular properties and computationally predicted data to aid in experimental design.

Property	Value	Source
CAS Number	190273-89-3	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN <sub>3</sub>	[1]
Molecular Weight	224.06 g/mol	[1]
Monoisotopic Mass	222.9745 Da	[2]
Purity	95%	[1]
Predicted XlogP	1.9	[2]
Predicted CCS ([M+H] <sup>+</sup> )	136.2 Å <sup>2</sup>	[2]

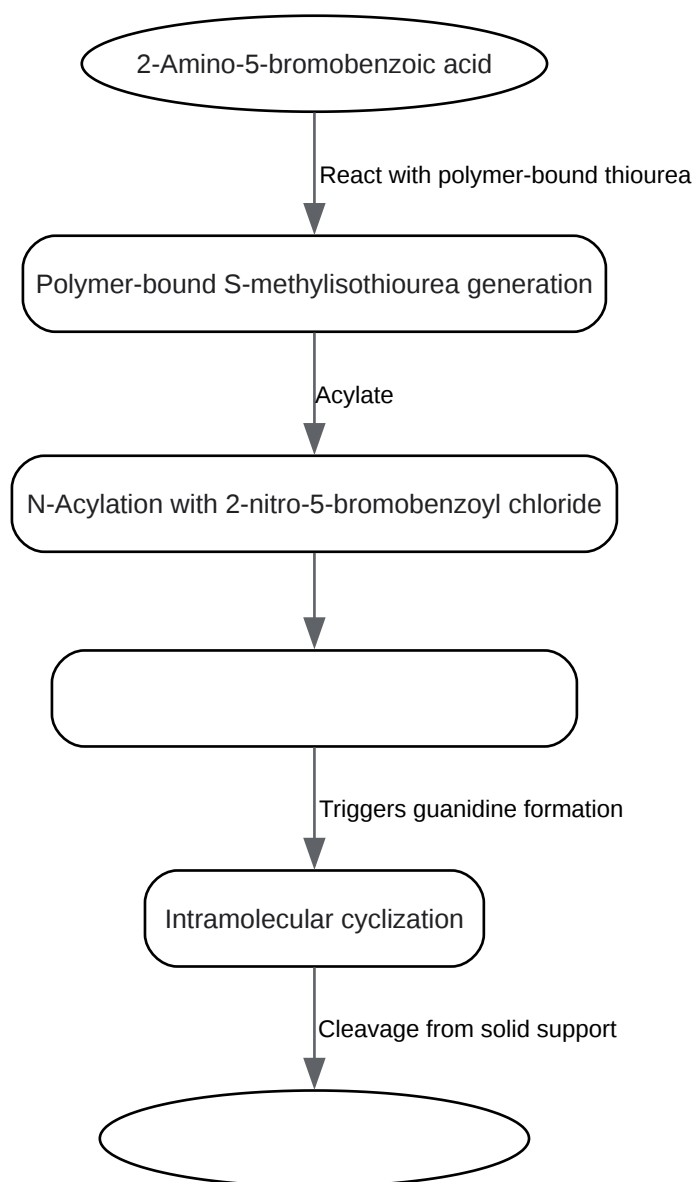
## Molecular Structure

The molecular structure of **6-Bromoquinazolin-2-amine** is depicted below:

Caption: 2D representation of **6-Bromoquinazolin-2-amine**.

## Proposed Synthetic Pathway

A plausible synthetic route for **6-bromoquinazolin-2-amine** can be adapted from established methods for the synthesis of 2-aminoquinazolinones. A versatile solid-phase method, which involves the intramolecular cyclization of a guanidine intermediate, presents a high-yield approach.[3] The following diagram illustrates a proposed workflow for its synthesis.



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Caption: Proposed synthetic workflow for **6-Bromoquinazolin-2-amine**.

## Experimental Protocols

The following is a proposed experimental protocol for the synthesis of **6-Bromoquinazolin-2-amine**, based on analogous syntheses of related quinazoline derivatives.<sup>[3][4][5]</sup>

Step 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Intermediate)

- Dissolve 5-bromoanthranilic acid (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.
- Add phenyl isothiocyanate (15 mmol) and triethylamine (2 mL) to the mixture.
- Reflux the reaction mixture at 65°C for 20 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- After completion, filter the reaction mixture.
- Recrystallize the obtained residue from ethanol to yield the intermediate.[4]

## Step 2: Conversion to **6-Bromoquinazolin-2-amine**

This step is a proposed adaptation as direct synthesis was not found.

- The intermediate from Step 1 can be further reacted to replace the mercapto and phenyl groups with an amino group. This can be a multi-step process involving oxidation of the mercapto group followed by nucleophilic substitution with ammonia.
- Alternatively, a more direct route starting from 2-amino-5-bromobenzonitrile and cyanamide can be envisioned, which upon cyclization would yield the desired product.

## Biological Activity and Potential Applications

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] Specifically, various 6-bromoquinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 and SW480.[7] Some of these compounds have demonstrated potent activity, with IC<sub>50</sub> values in the low micromolar range, suggesting their potential as leads for the development of new anticancer agents.[7] The bromine atom at the 6-position is often incorporated to enhance the lipophilicity and, in some cases, the binding affinity of the molecule to its biological target.

The 2-amino group is a key feature that can act as a hydrogen bond donor, which is often crucial for the interaction with biological macromolecules like enzymes and receptors.

Therefore, **6-Bromoquinazolin-2-amine** serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

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Address: 3281 E Guasti Rd  
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